molecular formula C15H15NO5S B14689075 (4-Propan-2-ylphenyl) 3-nitrobenzenesulfonate CAS No. 25238-15-7

(4-Propan-2-ylphenyl) 3-nitrobenzenesulfonate

Cat. No.: B14689075
CAS No.: 25238-15-7
M. Wt: 321.3 g/mol
InChI Key: VFJZEFREJOAXDO-UHFFFAOYSA-N
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Description

(4-Propan-2-ylphenyl) 3-nitrobenzenesulfonate is an organic compound that features a benzene ring substituted with a propan-2-yl group and a nitrobenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Propan-2-ylphenyl) 3-nitrobenzenesulfonate typically involves a multi-step process. One common method includes the nitration of 4-propan-2-ylphenyl benzene followed by sulfonation. The nitration step involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group. The sulfonation step involves reacting the nitrobenzene derivative with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(4-Propan-2-ylphenyl) 3-nitrobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups depending on the nucleophile used .

Scientific Research Applications

(4-Propan-2-ylphenyl) 3-nitrobenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of (4-Propan-2-ylphenyl) 3-nitrobenzenesulfonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonate group enhances the compound’s solubility and reactivity, facilitating its interactions with various molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Propan-2-ylphenyl) 3-nitrobenzenesulfonate is unique due to the presence of both a propan-2-yl group and a nitrobenzenesulfonate group. This combination imparts distinct chemical properties, such as enhanced reactivity and solubility, making it valuable for specific applications in research and industry .

Properties

CAS No.

25238-15-7

Molecular Formula

C15H15NO5S

Molecular Weight

321.3 g/mol

IUPAC Name

(4-propan-2-ylphenyl) 3-nitrobenzenesulfonate

InChI

InChI=1S/C15H15NO5S/c1-11(2)12-6-8-14(9-7-12)21-22(19,20)15-5-3-4-13(10-15)16(17)18/h3-11H,1-2H3

InChI Key

VFJZEFREJOAXDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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